molecular formula C20H15BrClFN2O2 B11303958 2-(4-bromophenoxy)-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)acetamide

2-(4-bromophenoxy)-N-(2-chloro-6-fluorobenzyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11303958
M. Wt: 449.7 g/mol
InChI Key: BSNFVOZVKNFFPS-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENOXY)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound that features a combination of bromine, chlorine, fluorine, and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENOXY)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The process often includes:

    Formation of the bromophenoxy intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent to form the bromophenoxy compound.

    Introduction of the chlorofluorophenyl group: The chlorofluorophenyl moiety is introduced through a nucleophilic substitution reaction, where the bromophenoxy intermediate reacts with a chlorofluorobenzyl halide.

    Coupling with pyridine: The final step involves coupling the intermediate with pyridine-2-yl acetamide under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENOXY)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(4-BROMOPHENOXY)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.

    Material Science: It can be utilized in the development of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENOXY)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide
  • 2-(4-Fluorophenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-(pyridin-2-yl)acetamide

Uniqueness

2-(4-BROMOPHENOXY)-N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is unique due to the presence of the bromophenoxy group, which can impart distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C20H15BrClFN2O2

Molecular Weight

449.7 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[(2-chloro-6-fluorophenyl)methyl]-N-pyridin-2-ylacetamide

InChI

InChI=1S/C20H15BrClFN2O2/c21-14-7-9-15(10-8-14)27-13-20(26)25(19-6-1-2-11-24-19)12-16-17(22)4-3-5-18(16)23/h1-11H,12-13H2

InChI Key

BSNFVOZVKNFFPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N(CC2=C(C=CC=C2Cl)F)C(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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